molecular formula C17H17FN2O2 B11684615 2-(3,4-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11684615
M. Wt: 300.33 g/mol
InChI Key: QKIMJYXISCNLFF-VXLYETTFSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a dimethylphenoxy group, a fluorophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(3,4-dimethylphenoxy)acetohydrazide with 2-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines or alcohols.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both dimethylphenoxy and fluorophenyl groups, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17FN2O2

Molecular Weight

300.33 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17FN2O2/c1-12-7-8-15(9-13(12)2)22-11-17(21)20-19-10-14-5-3-4-6-16(14)18/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

QKIMJYXISCNLFF-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2F)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2F)C

Origin of Product

United States

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